molecular formula C15H12O4 B134495 Monobenzyl phthalate CAS No. 2528-16-7

Monobenzyl phthalate

Cat. No.: B134495
CAS No.: 2528-16-7
M. Wt: 256.25 g/mol
InChI Key: XIKIUQUXDNHBFR-UHFFFAOYSA-N
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Description

Monobenzyl phthalate (MBzP; CAS No. 2528-16-7) is the primary urinary metabolite of butyl benzyl phthalate (BBP), a plasticizer widely used in vinyl flooring, adhesives, and consumer products . MBzP is formed via hydrolysis of BBP by bacterial oxidoreductases during biodegradation or human metabolic processes . Unlike its parent compound, MBzP is bioactive and has been implicated in endocrine disruption, reproductive toxicity, and oxidative stress . Population studies, such as NHANES, report low but consistent urinary levels of MBzP in humans, with median concentrations of 0.46 μg/L in pregnant women and downward trends in exposure from 2001–2010 (-32%) due to regulatory shifts .

Preparation Methods

Synthetic Routes and Reaction Conditions: Monobenzyl phthalate can be synthesized through the esterification of phthalic anhydride with benzyl alcohol. The reaction typically involves heating phthalic anhydride with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction proceeds as follows:

Phthalic anhydride+Benzyl alcoholMonobenzyl phthalate+Water\text{Phthalic anhydride} + \text{Benzyl alcohol} \rightarrow \text{this compound} + \text{Water} Phthalic anhydride+Benzyl alcohol→Monobenzyl phthalate+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where phthalic anhydride and benzyl alcohol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the product from unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Monobenzyl phthalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Various nucleophiles under suitable conditions.

Major Products Formed:

    Hydrolysis: Phthalic acid and benzyl alcohol.

    Oxidation: Phthalic acid.

    Substitution: Depending on the nucleophile, various substituted phthalates.

Scientific Research Applications

Industrial Applications

Monobenzyl phthalate is widely used as a plasticizer in the production of flexible plastics, coatings, and adhesives. Its ability to enhance the flexibility and durability of materials makes it valuable in manufacturing processes for consumer goods, automotive components, and construction materials. The following table summarizes key industrial applications:

Application Description
PlasticizerEnhances flexibility and durability in plastics.
CoatingsProvides protective layers in paints and varnishes.
AdhesivesImproves bonding properties in various adhesive formulations.
CosmeticsUsed in personal care products for texture enhancement.

Biological Research Applications

This compound has been extensively studied for its endocrine-disrupting properties . Research indicates that it may interfere with hormone functions by mimicking or blocking hormones in the body, leading to potential reproductive and developmental toxicity. Key findings from relevant studies include:

  • Cytotoxicity Studies : In vitro studies have shown that this compound exhibits moderate cytotoxic effects on pancreatic beta cells, which are crucial for insulin production. This raises concerns about its role in metabolic disorders such as type 2 diabetes .
  • Gene Expression : Exposure to this compound has been linked to altered gene expression related to DNA repair mechanisms and oxidative stress responses.

The following table outlines significant biological research findings:

Study Focus Findings
Cytotoxicity on Beta CellsDecreased cell viability and increased oxidant levels.
Endocrine DisruptionAltered hormone activity affecting reproductive outcomes.
Gene ExpressionChanges in mRNA levels associated with stress responses.

Medical Applications

In medical research, this compound is utilized to assess potential health risks associated with phthalate exposure, particularly concerning endocrine disruption and reproductive health. Studies highlight the compound's role in:

  • Toxicology Assessments : Evaluating reproductive health impacts through animal models.
  • Metabolism Studies : Investigating metabolic pathways of phthalates and their conjugates to understand their toxicity better .

Case Studies

  • Endocrine Disruption in Animal Models : A study demonstrated that exposure to this compound resulted in significant reproductive toxicity in rodent models, implicating its potential effects on human health.
  • Cytotoxic Effects on Insulin Production : Research involving INS-1 pancreatic beta cells indicated that this compound exposure led to reduced insulin secretion capabilities, suggesting a link to metabolic disorders like diabetes .

Comparison with Similar Compounds

Comparison with Similar Phthalate Metabolites

Exposure Levels and Trends

MBzP exhibits lower urinary concentrations compared to metabolites like monoethyl phthalate (MEP) and monobutyl phthalate (MBP). For example:

Metabolite Parent Compound Median Urinary Level (μg/L) Exposure Trend (2001–2010) Key Sources
MBzP Butyl benzyl phthalate (BBP) 0.46 ↓32% Vinyl flooring, adhesives
MEP Diethyl phthalate 42.08 ↓42% Cosmetics, fragrances
MBP Dibutyl phthalate Intermediate levels ↓17% Nail polish, coatings
MEHP Di(2-ethylhexyl) phthalate (DEHP) Variable ↓37% (ΣDEHP metabolites) Medical tubing, food packaging

Key Insight: While DEHP metabolites remain dominant in exposure profiles, MBzP’s decline reflects reduced BBP use in favor of substitutes like di-isononyl phthalate (DINP) .

Metabolic Pathways and Bioactivity

Phthalates undergo phase I hydrolysis to monoesters (e.g., MBzP) followed by phase II conjugation. MBzP is more bioactive than BBP, inhibiting sulfotransferase enzymes (SULT1A1) and disrupting steroidogenesis . Comparative toxicity mechanisms:

Metabolite Key Enzymes Inhibited Reproductive Toxicity Findings
MBzP SULT1A1, SULT1E1 Dose-dependent ↓ sperm concentration (P=0.018) ; ↑ sperm head/tail abnormalities
MEHP SULT1B1, SULT1E1 Associated with ↓ sperm motility (P=0.04)
MBP SULT1B1 Linked to abnormal sperm morphology (P=0.015)

Key Insight : MBzP uniquely disrupts sulfotransferases critical for hormone metabolism, amplifying endocrine effects compared to MBP or MEHP .

Epidemiological Health Associations

MBzP’s health impacts differ from other metabolites in specificity and severity:

Metabolite Health Outcomes Study Population
MBzP ↑ Twin birthweight disparity (+3.88% per quartile; 95% CI: 0.25–7.64%) ; ↔ Anemia (NS) Pregnant women (China) ; U.S. adults
MEP ↔ Sperm quality; ↑ obesity risk Subfertile couples
MEHP ↑ DNA methylation in imprinted genes (e.g., MEG3; P<0.05) Mexican-American newborns

Environmental Persistence and Biodegradation

MBzP is less persistent than DEHP metabolites but accumulates in anaerobic environments. Comparative biodegradation pathways:

Metabolite Biodegradation Pathway Environmental Half-Life
MBzP Oxidoreductase-mediated cleavage (Enterobacter sp.) Shorter than DEHP
DEHP Slow hydrolysis to MEHP → further oxidation Decades in sediment

Key Insight : MBzP’s biodegradability by Enterobacter sp. reduces long-term environmental burden relative to DEHP .

Biological Activity

Monobenzyl phthalate (MBzP) is a phthalate ester primarily used as a plasticizer in various consumer products, including vinyl flooring, adhesives, and personal care items. As a metabolite of butyl benzyl phthalate (BBzP), MBzP has garnered attention due to its potential biological activity and health implications. This article provides a comprehensive overview of the biological effects of MBzP, supported by research findings, case studies, and data tables.

MBzP is an ortho-phthalate, characterized by its structure as an ester of benzenedicarboxylic acid. It is commonly found in:

  • Vinyl flooring
  • Adhesives
  • Sealants
  • Personal care products

Exposure to MBzP typically occurs through direct contact with products containing BBzP or via inhalation of contaminated air .

In Vitro Studies

Research has indicated that MBzP can disrupt cellular functions and induce oxidative stress. A study assessing the effects of various phthalates on human erythrocytes found that exposure to MBzP increased levels of methemoglobin (metHb) and reactive oxygen species (ROS), leading to oxidative damage and altered antioxidant enzyme activity (e.g., superoxide dismutase, catalase) at concentrations as low as 0.5 µg/mL .

Epidemiological Studies

Epidemiological studies have linked MBzP exposure to various health outcomes:

  • Metabolic Disorders : Increased levels of MBzP have been associated with higher waist circumference and insulin resistance in adult men .
  • Allergic Reactions : A study involving children found that elevated levels of BBzP, which metabolizes to MBzP, were correlated with allergic symptoms such as rhinitis and eczema .
  • Respiratory Issues : In a nested case-control study, associations were observed between phthalate exposure (including MBzP) and asthma symptoms in children .

The biological activity of MBzP is primarily attributed to its ability to act as an endocrine disruptor. It interferes with hormonal signaling pathways, potentially leading to reproductive and developmental toxicity. The following mechanisms have been proposed:

  • Oxidative Stress : MBzP exposure induces oxidative stress by increasing ROS levels, which can damage cellular components and lead to apoptosis .
  • Endocrine Disruption : As with other phthalates, MBzP may mimic or block hormone action, affecting reproductive health and development .

Table 1: Health Concerns Associated with this compound Exposure

Health ConcernEvidence Level
Chronic effectsUnknown
Immune system effectsLimited
Respiratory system issuesUnknown
Metabolic disordersModerate
Allergic reactionsModerate

Table 2: Concentration Levels of Phthalate Metabolites in Urine Samples

MetaboliteMedian Concentration (µg/L)Source
Mono-benzyl phthalate (MBzP)31.6Children in Tianjin, China
Mono-n-butyl phthalate (MnBP)26.24Children in Tianjin, China
Mono(2-ethylhexyl) phthalate (MEHP)46.12Children in Tianjin, China

Case Studies

  • Children's Health Study : A study conducted in Tianjin involving 243 children revealed significant associations between urinary concentrations of phthalates (including MBzP) and asthma diagnosis, suggesting that early-life exposure may influence respiratory health outcomes .
  • Metabolic Health Research : An investigation into adult populations showed that higher urinary concentrations of MBzP correlated with increased waist circumference and insulin resistance, indicating potential risks for metabolic syndrome .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying MBzP in biological matrices, and how should they be validated?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for MBzP detection in urine or serum . Validation should follow guidelines from Medicinal Chemistry Research, including calibration curve linearity (R² > 0.99), limits of detection (LOD < 0.1 ng/mL), and recovery rates (85–115%) using isotopically labeled internal standards (e.g., MBzP-¹³C₄) . Cross-validation with gas chromatography-mass spectrometry (GC-MS) is advised to confirm reproducibility .

Q. How can researchers prepare MBzP standards with high purity for environmental analysis?

  • Methodological Answer : MBzP standards should be stored at 0–6°C to prevent degradation . Purity verification (>98%) via high-performance liquid chromatography (HPLC) with UV detection at 254 nm is critical. For environmental studies, spiking matrices (e.g., synthetic urine or soil extracts) with known MBzP concentrations ensures calibration accuracy .

Q. What is the metabolic pathway of MBzP in mammalian systems, and how does it inform exposure assessment?

  • Methodological Answer : MBzP is a primary metabolite of benzyl butyl phthalate (BBzP), formed via hepatic hydrolysis . In vivo studies using rodent models show rapid urinary excretion (t₁/₂ = 4–6 hours). Researchers should use longitudinal sampling designs to capture temporal exposure patterns and correlate MBzP levels with parent compound intake .

Advanced Research Questions

Q. How can conflicting epidemiological data on MBzP’s endocrine-disrupting effects be resolved?

  • Methodological Answer : Discrepancies often arise from confounding variables (e.g., co-exposure to other phthalates) or variability in biomonitoring protocols. A meta-analysis approach, stratified by population demographics and exposure windows, can identify bias. Adjust for covariates like creatinine levels in urine samples and use multivariate regression models to isolate MBzP-specific effects .

Q. What experimental designs are optimal for studying MBzP’s transgenerational toxicity?

  • Methodological Answer : Multigenerational rodent studies with controlled MBzP dosing (e.g., 50–500 mg/kg/day) are recommended. Measure epigenetic markers (DNA methylation, histone modification) in F1–F3 generations via bisulfite sequencing or chromatin immunoprecipitation (ChIP). Include negative controls (vehicle-only) and positive controls (e.g., vinclozolin) to benchmark effects .

Q. What are the challenges in detecting MBzP-protein adducts, and how can they be addressed?

  • Methodological Answer : MBzP’s low molecular weight and transient binding to serum albumin complicate detection. Use immunoprecipitation coupled with nano-LC-MS/MS to isolate adducts. Optimize quenching agents (e.g., iodoacetamide) to stabilize covalent bonds during sample preparation. Validate findings with synthetic MBzP-adduct standards .

Q. How should researchers approach cumulative risk assessment for MBzP alongside other phthalate metabolites?

  • Methodological Answer : Apply the Hazard Index (HI) model, integrating toxicity equivalence factors (TEFs) for MBzP, MEHP, and MEP. Use probabilistic modeling (e.g., Monte Carlo simulations) to account for co-exposure scenarios. Prioritize in vitro assays (e.g., steroidogenesis disruption in H295R cells) to quantify additive/synergistic effects .

Q. Methodological Considerations

  • Data Analysis : Raw datasets (e.g., LC-MS/MS chromatograms) should be archived in repositories like Figshare. Processed data must include error margins (e.g., ± SEM) and statistical tests (ANOVA, Tukey’s HSD) .
  • Ethical Reporting : Disclose all conflicts of interest and adhere to ICMJE guidelines for chemical nomenclature and reagent sourcing .

Properties

IUPAC Name

2-phenylmethoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H12O4/c16-14(17)12-8-4-5-9-13(12)15(18)19-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKIUQUXDNHBFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H12O4
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URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

23239-68-1 (calcium salt)
Record name Mono-benzyl phthalate
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DSSTOX Substance ID

DTXSID9043938
Record name Monobenzyl phthalate
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Molecular Weight

256.25 g/mol
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CAS No.

2528-16-7
Record name Monobenzyl phthalate
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Record name Mono-benzyl phthalate
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Record name 2528-16-7
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Record name 1,2-Benzenedicarboxylic acid, 1-(phenylmethyl) ester
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Record name Monobenzyl phthalate
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Record name Benzyl hydrogen phthalate
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Record name MONOBENZYL PHTHALATE
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Feasible Synthetic Routes

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